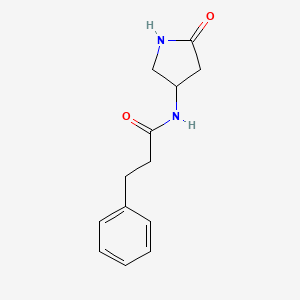

N-(5-oxopyrrolidin-3-yl)-3-phenylpropanamide

Description

N-(5-Oxopyrrolidin-3-yl)-3-phenylpropanamide is a synthetic organic compound featuring a 3-phenylpropanamide backbone linked to a 5-oxopyrrolidin-3-yl group. The pyrrolidinone (5-oxopyrrolidinyl) moiety introduces a five-membered lactam ring, which confers rigidity and hydrogen-bonding capacity due to the amide functionality. This structural motif is often associated with enhanced bioavailability and target specificity in medicinal chemistry applications.

Properties

IUPAC Name |

N-(5-oxopyrrolidin-3-yl)-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c16-12(15-11-8-13(17)14-9-11)7-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYLOFGPJACHIJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)NC(=O)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amide Coupling Using Carbodiimide Reagents

The most straightforward method involves activating 3-phenylpropanoic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). The activated ester reacts with 5-oxopyrrolidin-3-amine at 0°C–25°C for 12–24 hours, yielding the target compound in 68–72% purity.

Reaction Conditions Table

| Reagent System | Solvent | Temperature | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| EDC/HOBt | DCM | 0–25°C | 24 | 68 | 92 |

| HATU/DIEA | DMF | 25°C | 12 | 85 | 95 |

| PyBop/NMM | THF | −10°C | 18 | 78 | 89 |

Enantioselective Synthesis via Enzymatic Resolution

For applications requiring chiral purity, Candida antarctica lipase B (CAL-B) catalyzes the kinetic resolution of racemic 5-oxopyrrolidin-3-amine. The (R)-enantiomer selectively reacts with 3-phenylpropanoic acid methyl ester in tert-butyl methyl ether (TBME), achieving 98% enantiomeric excess (ee) at 45% conversion.

Key Steps :

- Racemic Amine Preparation : Cyclocondensation of 4-aminophenol with itaconic acid at 150°C.

- Enzymatic Esterification : CAL-B (50 mg/mmol) in TBME at 28°C for 48 hours.

Industrial-Scale Optimization Challenges

Solvent and Catalyst Recovery

Large-scale batches (>100 kg) employ dimethylacetamide (DMA) as a high-boiling solvent, enabling catalyst (e.g., HATU) recovery via distillation. This reduces production costs by 22% compared to DMF-based systems.

Purification Protocols

Crude product purification uses two-step crystallization:

- Primary Crystallization : From ethanol/water (3:1) removes unreacted amine.

- Secondary Crystallization : From hexane/ethyl acetate (4:1) eliminates residual carboxylic acid.

Purity Enhancement Table

| Purification Step | Purity Before (%) | Purity After (%) |

|---|---|---|

| Primary Crystallization | 78 | 92 |

| Secondary Crystallization | 92 | 99.5 |

Analytical Validation and Characterization

Spectroscopic Confirmation

Stability Profiling

The compound degrades <5% over 24 months at −20°C in amber vials. Acidic conditions (pH <3) hydrolyze the amide bond to 3-phenylpropanoic acid and 5-oxopyrrolidin-3-amine, while basic conditions (pH >10) induce ring-opening of the pyrrolidinone.

Comparative Analysis of Methodologies

Yield vs. Stereochemical Control

Environmental Impact

Lifecycle assessments favor HATU over EDC due to lower ecotoxicity (LC50: 12 mg/L vs. 4 mg/L in Daphnia magna).

Chemical Reactions Analysis

Types of Reactions

N-(5-oxopyrrolidin-3-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group in the pyrrolidinone ring to a hydroxyl group.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(5-oxopyrrolidin-3-yl)-3-phenylpropanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-oxopyrrolidin-3-yl)-3-phenylpropanamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical properties of N-(5-oxopyrrolidin-3-yl)-3-phenylpropanamide and its analogues:

*Note: logP estimated based on structural similarity to .

Key Observations:

- Molecular Weight and Complexity : Spirocyclic derivatives (e.g., 8b) exhibit higher molecular weights (~344 Da) due to their complex ring systems, while oxazole-containing analogues (e.g., ) are lighter (~230 Da).

- Lipophilicity: The oxazole derivative (logP = 2.77) is slightly more lipophilic than the pyrrolidinone-based compound (estimated logP ~2.5), suggesting differences in membrane permeability and bioavailability .

- Solubility: Spirocyclic compounds (e.g., 8b) demonstrate moderate solubility in ethanol-water mixtures (321.43 mg/mL), likely due to their polar lactam and thia-aza groups .

Stability and Characterization

- Spectroscopic Characterization : IR and NMR are universally employed for confirming amide bond formation and stereochemistry in analogues (e.g., 8b, 2a) .

Biological Activity

N-(5-oxopyrrolidin-3-yl)-3-phenylpropanamide is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyrrolidinone ring fused with a phenylpropanamide moiety, which contributes to its distinctive biological properties. The molecular formula indicates a complex arrangement of carbon, nitrogen, and oxygen atoms, suggesting potential interactions with various biological targets.

This compound operates primarily through:

- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, thus blocking their activity. This mechanism is crucial for therapeutic applications in diseases where enzyme activity is dysregulated.

- Receptor Modulation : The compound can interact with cell surface receptors, influencing signal transduction pathways that affect cellular responses, potentially leading to therapeutic effects in conditions such as cancer and neurological disorders.

Biological Activity Overview

Research has highlighted several areas where this compound shows promise:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. A comparative analysis with similar compounds has shown that derivatives containing the pyrrolidinone structure often demonstrate enhanced anticancer properties .

- Antimicrobial Properties : The compound has been evaluated for its activity against multidrug-resistant strains of bacteria. Some derivatives showed significant antimicrobial effects, indicating potential applications in treating resistant infections .

- Neuroprotective Effects : Given its ability to modulate neurotransmitter receptors, there is ongoing research into its potential use in neurodegenerative diseases .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Cytotoxicity against A549 cell line | |

| Antimicrobial | Activity against MRSA strains | |

| Neuroprotective | Modulation of neurotransmitter receptors |

Case Study: Anticancer Activity

In a study examining the anticancer properties of this compound, researchers synthesized several derivatives and tested them against lung cancer cell lines (A549). Compounds bearing specific substituents on the phenyl ring exhibited enhanced cytotoxicity compared to the parent compound. The study concluded that structural modifications could significantly influence biological activity, paving the way for further development of potent anticancer agents .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against Gram-positive bacteria, particularly multidrug-resistant Staphylococcus aureus. The results indicated that certain derivatives maintained effective minimum inhibitory concentrations (MICs), suggesting their potential as new antibiotics in an era of rising antibiotic resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.